Parbendazole-d3

LC-MS/MS Stable Isotope Labeling Bioanalytical Method Validation

Parbendazole-d3 is the indispensable SIL-IS for accurate LC-MS/MS quantification of parbendazole in animal products. Its +3 Da mass shift (deuterium at methyl ester) ensures co-elution and corrects matrix effects, enabling compliance with FDA/EU/CODEX residue monitoring. Non-isotopic analogs cause biased results. Also functions as ADME tracer and retains EC50 530 nM for cell assays. Achieve robust validation parameters.

Molecular Formula C13H17N3O2
Molecular Weight 250.31 g/mol
Cat. No. B12059150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParbendazole-d3
Molecular FormulaC13H17N3O2
Molecular Weight250.31 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
InChIInChI=1S/C13H17N3O2/c1-3-4-5-9-6-7-10-11(8-9)15-12(14-10)16-13(17)18-2/h6-8H,3-5H2,1-2H3,(H2,14,15,16,17)/i2D3
InChIKeyYRWLZFXJFBZBEY-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parbendazole-d3 (CAS 1613439-58-9): A Deuterated Benzimidazole Carbamate for Quantitative LC-MS/MS Analysis and Microtubule Inhibition Studies


Parbendazole-d3 is a deuterium-labeled analog of the benzimidazole carbamate anthelmintic parbendazole, wherein three hydrogen atoms in the methyl ester moiety are replaced by deuterium atoms . The compound retains the core microtubule-destabilizing activity of its unlabeled parent, with an EC50 of 530 nM against tubulin polymerization , while the +3 Da mass shift enables its primary application as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification of parbendazole residues in complex biological matrices via LC-MS/MS .

Why Unlabeled Parbendazole or Non-Isotopic Analogs Cannot Replace Parbendazole-d3 in Regulated Quantitative Bioanalysis


Substituting Parbendazole-d3 with unlabeled parbendazole or a non-isotopic structural analog introduces uncontrolled variability in extraction recovery, ionization efficiency, and matrix effect compensation during LC-MS/MS quantification [1]. Deuterated internal standards such as Parbendazole-d3 co-elute with the analyte and exhibit nearly identical physicochemical behavior, thereby correcting for these sources of error [2]. In contrast, non-isotopic internal standards often display divergent chromatographic retention times and differential matrix effects, leading to biased concentration estimates and failed method validation in regulated residue monitoring programs .

Quantitative Differentiation Evidence: Parbendazole-d3 vs. Unlabeled Parbendazole and Alternative Internal Standards


Mass Spectrometric Differentiation: Parbendazole-d3 vs. Unlabeled Parbendazole

Parbendazole-d3 possesses a molecular mass of 250.31 Da, which is +3 Da higher than unlabeled parbendazole (247.31 Da) due to substitution of three hydrogen atoms with deuterium at the methyl ester position . This mass difference enables unambiguous discrimination between the internal standard and the analyte in mass spectrometry without altering chromatographic retention time or ionization efficiency [1].

LC-MS/MS Stable Isotope Labeling Bioanalytical Method Validation

Isotopic Purity and Enrichment: Parbendazole-d3 vs. Alternative Deuterated Benzimidazole Standards

Parbendazole-d3 from a quality-controlled reference standard supplier is specified with isotopic purity >99.0 atom% D (¹H NMR) and HPLC purity >99.0% . This level of enrichment exceeds the minimum 98 atom% D typically required for reliable SIL-IS performance and reduces the contribution of unlabeled (d0) and partially labeled (d1, d2) species that can bias quantification at low analyte concentrations [1].

Isotopic Enrichment Reference Standard Purity LC-MS/MS Calibration

Analytical Precision: Deuterated vs. Non-Deuterated Internal Standards in Parbendazole Quantification

Deuterated internal standards such as Parbendazole-d3 demonstrate extraction recovery, ionization response, and matrix effect behavior that are essentially identical to the unlabeled analyte, thereby improving quantification accuracy compared to non-isotopic structural analogs [1]. In contrast, non-deuterated internal standards often exhibit retention time shifts and differential ion suppression/enhancement, which can introduce systematic bias in concentration determinations [2].

Matrix Effect Correction Extraction Recovery LC-MS/MS Accuracy

Biological Activity Equivalence: Parbendazole-d3 Retains Tubulin Inhibition Potency

Parbendazole-d3 maintains the microtubule-destabilizing activity of the parent compound, with a reported EC50 of 530 nM for inhibition of tubulin polymerization . This equivalence is expected because deuteration at the methyl ester position occurs at a site remote from the benzimidazole pharmacophore that binds the colchicine site on β-tubulin, and kinetic isotope effects on non-exchangeable C-D bonds do not measurably alter target engagement in vitro [1].

Microtubule Inhibitor Tubulin Polymerization Anthelmintic Activity

Metabolic Stability and Pharmacokinetic Tracking: Deuterium Kinetic Isotope Effect

The carbon-deuterium (C-D) bond is shorter and exhibits a higher bond dissociation energy than the carbon-hydrogen (C-H) bond (≈1.2–1.5 kcal/mol difference), which can slow cytochrome P450-mediated oxidative metabolism at the labeled site via the primary kinetic isotope effect [1]. For Parbendazole-d3, deuteration at the methyl ester may reduce the rate of ester hydrolysis or O-demethylation, prolonging the compound's residence time in biological systems relative to unlabeled parbendazole .

Deuterium Isotope Effect Metabolic Stability ADME Studies

Priority Procurement Scenarios for Parbendazole-d3 Based on Quantitative Differentiation Evidence


Regulatory-Compliant Veterinary Drug Residue Monitoring in Food Matrices

Parbendazole-d3 is the optimal internal standard for LC-MS/MS quantification of parbendazole residues in liver, muscle, milk, and other animal-derived food products as mandated by regulatory bodies such as the FDA, EU Reference Laboratories, and CODEX Alimentarius . Its +3 Da mass shift (>99 atom% D isotopic purity) ensures unambiguous analyte-internal standard discrimination and robust matrix effect correction, which are prerequisites for method validation parameters including linearity, recovery, precision, and limits of quantification (LOQ) [1].

Pharmacokinetic and ADME Studies of Parbendazole in Preclinical Models

In pharmacokinetic studies, Parbendazole-d3 serves a dual role: as an internal standard for quantifying unlabeled parbendazole in plasma and tissue samples, and as a stable isotope tracer for investigating absorption, distribution, metabolism, and excretion (ADME) . The potential for a deuterium kinetic isotope effect at the methyl ester site may reveal metabolic soft spots and inform structure-activity relationship studies for next-generation benzimidazole carbamates [1].

Method Development and Validation for Multi-Residue Benzimidazole Screening

Laboratories developing multi-analyte LC-MS/MS methods for simultaneous detection of benzimidazole anthelmintics (e.g., albendazole, fenbendazole, mebendazole, oxfendazole) require a deuterated internal standard for each target compound to correct for analyte-specific matrix effects and extraction variability . Parbendazole-d3 provides the necessary isotopic discrimination for parbendazole quantification without cross-interference from co-eluting benzimidazole congeners, enabling robust multi-residue method validation and routine surveillance testing [1].

Mechanistic Studies of Microtubule Inhibition and Anthelmintic Activity

Parbendazole-d3 can substitute for unlabeled parbendazole in cell-based assays of microtubule dynamics and anthelmintic efficacy, as the EC50 for tubulin polymerization inhibition (530 nM) is preserved . Simultaneous use of Parbendazole-d3 as a tracer enables researchers to correlate intracellular drug concentrations with pharmacodynamic effects in the same experimental system, a capability not achievable with unlabeled compound alone or with radioactive tracers such as ¹⁴C-parbendazole [1].

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